JC-171
Overview
Description
JC-171 is a selective inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome. It has shown significant potential in inhibiting the release of interleukin-1β (IL-1β) from macrophages, making it a promising candidate for treating various inflammatory and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .
Chemical Reactions Analysis
Types of Reactions
JC-171 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
JC-171 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the NLRP3 inflammasome and its role in inflammation.
Biology: Employed in cellular assays to investigate the effects of NLRP3 inhibition on immune cell function.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in drug discovery .
Mechanism of Action
JC-171 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and mitigates disease progression in various inflammatory conditions .
Comparison with Similar Compounds
Similar Compounds
JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.
MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .
Biological Activity
JC-171 is a novel compound recognized for its selective inhibition of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases, including multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.
This compound has been designed as a selective NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a pivotal role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β). The compound's mechanism involves:
- Inhibition of IL-1β Release : this compound dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 value of 8.45 ± 1.56 μM .
- Interference with NLRP3/ASC Interaction : Immunoprecipitation studies indicate that this compound disrupts the interaction between NLRP3 and ASC, which is essential for inflammasome assembly .
- Selective Cytokine Modulation : While effectively inhibiting IL-1β production, this compound does not significantly affect the release of other cytokines such as TNF-α and IL-6, suggesting a targeted action on the NLRP3 pathway .
Experimental Autoimmune Encephalomyelitis (EAE) Model
This compound's efficacy was evaluated in the EAE mouse model, which mimics MS. Key findings include:
- Disease Progression : Treatment with this compound delayed disease onset and reduced severity in both prophylactic and therapeutic settings .
- Cytokine Profile : In EAE mice, serum levels of IL-1β were significantly reduced following this compound treatment, indicating its potential to modulate pathogenic immune responses associated with Th17 cell differentiation .
Case Studies and Research Findings
A series of studies have demonstrated the biological activity of this compound across various experimental setups:
Safety Profile
In toxicity assessments, this compound exhibited no significant cytotoxic effects on J774A.1 cells at concentrations up to 30 μM, indicating a favorable safety profile for further development as a therapeutic agent .
Properties
CAS No. |
2112809-98-8 |
---|---|
Molecular Formula |
C16H17ClN2O5S |
Molecular Weight |
384.83 |
IUPAC Name |
5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide |
InChI |
InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20) |
InChI Key |
KQRQPMUPYDOTCA-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JC171; JC 171; JC-171 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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